molecular formula C8H14ClN3O B1406648 (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride CAS No. 1807979-70-9

(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Cat. No.: B1406648
CAS No.: 1807979-70-9
M. Wt: 203.67 g/mol
InChI Key: SPSPEXFBOYBQCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H13N3O·HCl It is a derivative of oxadiazole, a five-membered heterocyclic compound containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride typically involves the cyclization of O-acylamidoximes. One common method is the one-pot synthesis, where O-acylamidoximes are prepared and subsequently cyclized using N,N’-dimethylacetamide as a solvent . This method allows for the sequential execution of all steps in a single reactor, avoiding the isolation of intermediates and leading to high yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and continuous flow processes, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different oxadiazole derivatives, while reduction can produce various heterocyclic compounds.

Scientific Research Applications

(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as 3-hydroxykynurenine transaminase (HKT), which is involved in the kynurenine pathway . By inhibiting this enzyme, the compound can affect the production of reactive oxygen and nitrogen species, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is unique due to its specific cyclopentyl substitution, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other oxadiazole derivatives and can lead to different pharmacological properties and applications.

Properties

IUPAC Name

(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c9-5-7-10-8(11-12-7)6-3-1-2-4-6;/h6H,1-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSPEXFBOYBQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Reactant of Route 3
(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Reactant of Route 4
(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Reactant of Route 5
(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Reactant of Route 6
(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.